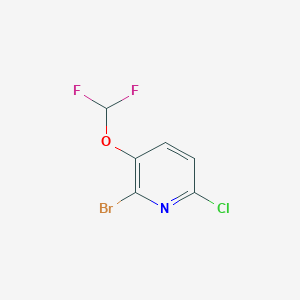
2-Bromo-6-chloro-3-(difluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-3-(difluoromethoxy)pyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-(difluoromethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-(difluoromethoxy)pyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, and a suitable solvent like acetic acid or dichloromethane. The reaction temperature and time are carefully controlled to ensure the selective substitution of hydrogen atoms with bromine and chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-chloro-3-(difluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-3-(difluoromethoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-chloro-3-(difluoromethoxy)pyridine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-(difluoromethoxy)pyridine
- 4-Bromo-2-(difluoromethoxy)pyridine
- 2-Bromo-3-difluoromethoxy-6-iodopyridine
Uniqueness
2-Bromo-6-chloro-3-(difluoromethoxy)pyridine is unique due to the specific arrangement of bromine, chlorine, and difluoromethoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H3BrClF2NO |
|---|---|
Peso molecular |
258.45 g/mol |
Nombre IUPAC |
2-bromo-6-chloro-3-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3BrClF2NO/c7-5-3(12-6(9)10)1-2-4(8)11-5/h1-2,6H |
Clave InChI |
RGZTUEDRDKBVND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1OC(F)F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


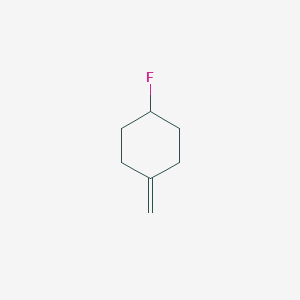
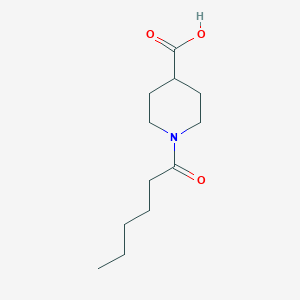
![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)



![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
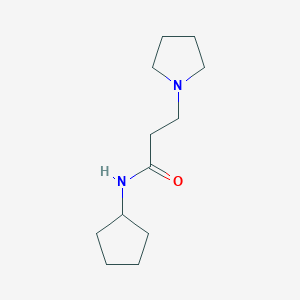

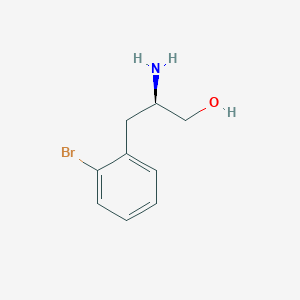

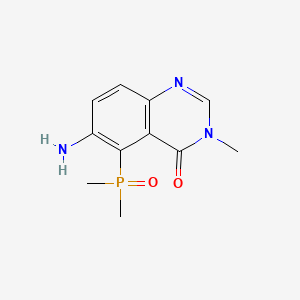
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
